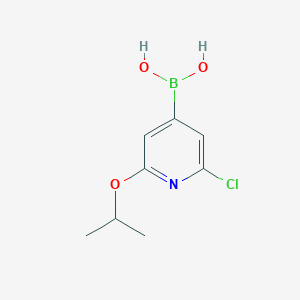
2-Chloro-6-isopropoxypyridine-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-isopropoxypyridine-4-boronic acid is a chemical compound with the molecular formula C8H11BClNO3 and a molecular weight of 215.44 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The boronic acid acts as a nucleophile, transferring the organic group to palladium during the transmetalation step .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.44 . It is typically stored in a freezer to maintain its stability .Wissenschaftliche Forschungsanwendungen
Optimization of Cationic Reaction of Cellulose
Research by Chen Yufang (2011) demonstrated the use of boron compounds in the cationic reaction of cellulose within heterogenous systems, emphasizing boron's role as a promoter in etherification processes. This study highlights the compound's utility in modifying natural polymers for various applications, including textiles and biodegradable materials (Chen Yufang, 2011).
Supramolecular Structures Formation
A study by Patricia Rodríguez-Cuamatzi et al. (2009) explored the assembly of boronic acids with 4,4'-Bipyridine, revealing the essential organizing role of water molecules in forming 1D, 2D, and 3D hydrogen-bonded architectures. This research sheds light on the structural versatility of boronic acid derivatives in creating complex molecular structures, useful in catalysis, sensor design, and nanotechnology (Rodríguez-Cuamatzi et al., 2009).
Enantioselective Catalysis
T. Hashimoto et al. (2015) reported the use of boronic acid in catalyzing highly enantioselective aza-Michael additions, a pivotal reaction in synthesizing chiral compounds. This research underscores the compound's significance in asymmetric synthesis, crucial for producing optically active pharmaceuticals and chemicals (Hashimoto et al., 2015).
Electrochemical Applications
Research by Birame Boye et al. (2006) involved the electrochemical incineration of herbicides using a boron-doped diamond electrode, highlighting the environmental applications of boronic acid derivatives in pollutant degradation. This study is significant for its contributions to developing sustainable and efficient methods for water treatment and environmental remediation (Boye et al., 2006).
Boronic Acid in Fluorescence Sensing
A study by Meenakshi Dowlut and D. Hall (2006) introduced a new class of carbohydrate-binding boronic acids, demonstrating their application in developing sensors for detecting biological molecules. This research is particularly relevant for biomedical diagnostics and monitoring glucose levels in diabetes management (Dowlut & Hall, 2006).
Eigenschaften
IUPAC Name |
(2-chloro-6-propan-2-yloxypyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-4-6(9(12)13)3-7(10)11-8/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGUPTRUPWZXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)
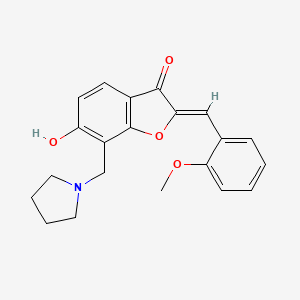

![2-phenoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2609241.png)
![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)
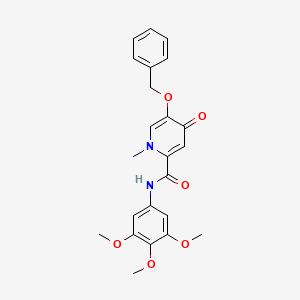

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2609250.png)

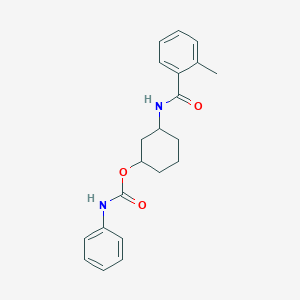
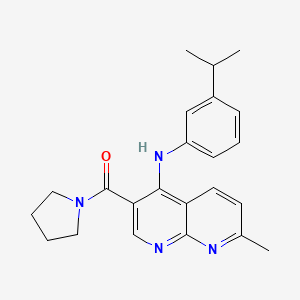
![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

